Triisopropyl(thiazol-2-yl)silane

Description

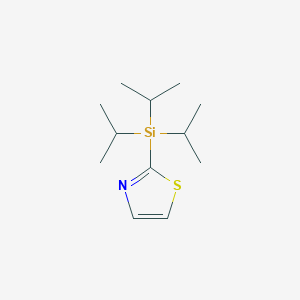

Triisopropyl(thiazol-2-yl)silane is a silicon-based organometallic compound featuring a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) directly bonded to a triisopropylsilyl group. For instance, triisopropylsilyl groups are widely employed as protective groups in organic synthesis due to their steric bulk and stability under various reaction conditions . The thiazol-2-yl moiety is biologically relevant and often incorporated into pharmaceuticals or materials with electronic applications.

Properties

IUPAC Name |

tri(propan-2-yl)-(1,3-thiazol-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NSSi/c1-9(2)15(10(3)4,11(5)6)12-13-7-8-14-12/h7-11H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPLDKZLZMGMFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C1=NC=CS1)(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NSSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triisopropyl(thiazol-2-yl)silane typically involves the reaction of thiazole with triisopropylchlorosilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Triisopropyl(thiazol-2-yl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols.

Reduction: It acts as a reducing agent in organic synthesis.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound itself is used as a reducing agent in the presence of Lewis acids like titanium(IV) chloride.

Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Reduced organic compounds such as alcohols and amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Triisopropyl(thiazol-2-yl)silane has a wide range of applications in scientific research:

Chemistry: Used as a reducing agent and a protecting group in organic synthesis.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of triisopropyl(thiazol-2-yl)silane involves its ability to donate hydride ions (H-) in reduction reactions. This property makes it an effective reducing agent. The thiazole ring can participate in various chemical reactions due to its electron-rich nature, allowing it to act as a nucleophile or an electrophile depending on the reaction conditions .

Comparison with Similar Compounds

Structural and Functional Analogues

Triisopropylsilyl Alkynyl Derivatives

Compounds like Triisopropyl[(E)-3-phenylpent-3-en-1-ynyl]silane (3e, from ) and Triisopropyl((5-(7-octylbenzo[b]benzo[4,5]thieno[2,3-d]thiophen-2-yl)thiophen-2-yl)ethynyl)silane () highlight the versatility of triisopropylsilyl groups in stabilizing alkynyl intermediates. These derivatives are pivotal in cross-coupling reactions (e.g., Sonogashira coupling) for constructing conjugated systems in organic semiconductors . Compared to Triisopropyl(thiazol-2-yl)silane, alkynyl derivatives exhibit higher reactivity in π-bond formation but lack the heteroaromatic functionality of thiazole, which influences electronic properties and intermolecular interactions.

Triisopropylsilyl Ethers

(4-Bromo-2-fluorophenoxy)(triisopropyl)silane (11a, ) and (4-Bromo-2-chlorophenoxy)(triisopropyl)silane (11b, ) demonstrate the use of triisopropylsilyl groups as protective groups for hydroxyl functionalities. These compounds are synthesized via silylation of phenolic substrates, offering stability under acidic or basic conditions. In contrast, this compound’s thiazole ring may confer distinct electronic effects, such as enhanced electron-withdrawing character, which could alter its reactivity in catalytic systems .

Heterocyclic Triisopropylsilyl Derivatives

The Lithium triisopropoxy(thiazol-2-yl)borate () shares the thiazol-2-yl motif but substitutes silicon with boron. Boron-based analogs are often used in Suzuki-Miyaura couplings, whereas silicon derivatives like this compound may exhibit greater hydrolytic stability and steric shielding, making them suitable for harsh reaction conditions .

Physicochemical Properties

Molecular Weight and Solubility

- This compound : Estimated molecular weight ~255 g/mol (based on analogous structures).

- Triisopropylsilyl alkynyl derivatives (e.g., 3e): Molecular weights range from 280–400 g/mol, with solubility in nonpolar solvents like hexane or xylene .

- Phenolic silyl ethers (e.g., 11a): Higher polarity due to aryloxy groups, leading to moderate solubility in dichloromethane or ethyl acetate .

Thermal and Electronic Properties

Thiazole-containing silanes are expected to exhibit lower HOMO-LUMO gaps compared to purely aliphatic silyl derivatives, enhancing their utility in organic electronics (e.g., OFETs or OLEDs) . For example, the benzothienothiophene-silane hybrid in shows a hole mobility of ~0.1 cm²/V·s, suggesting that this compound might similarly benefit from thiazole’s electron-deficient character.

Catalytic Cross-Coupling

Triisopropylsilyl alkynyl derivatives are key intermediates in palladium-catalyzed cross-additions (). The thiazol-2-yl variant could participate in analogous reactions, leveraging the thiazole’s directing effects for regioselective bond formation.

Protection-Deprotection Strategies

While phenolic silyl ethers () are cleaved under fluoride ions (e.g., TBAF), this compound’s stability would depend on the lability of the Si-thiazole bond, which remains unexplored in the provided evidence.

Comparative Data Table

Biological Activity

Triisopropyl(thiazol-2-yl)silane is a compound that has garnered attention in the fields of chemistry and biology due to its versatile applications and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its thiazole ring, which contributes to its reactivity and biological properties. The general formula for this compound is with a molecular weight of approximately 240.41 g/mol. Its structure allows it to participate in various chemical reactions, making it useful in organic synthesis.

The biological activity of this compound can be attributed to its ability to act as a reducing agent and a nucleophile due to the presence of the thiazole ring. The thiazole moiety can engage in electrophilic and nucleophilic substitution reactions, leading to the formation of biologically active derivatives. The compound's mechanism involves:

- Hydride Donation : It donates hydride ions (H-) in reduction reactions, which is crucial for synthesizing various bioactive molecules.

- Substitution Reactions : The thiazole ring can undergo substitution reactions that modify its biological properties, enhancing its activity against various biological targets.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has been employed in synthesizing biologically active molecules with antimicrobial properties. Its derivatives have shown effectiveness against several bacterial strains.

- Antitumor Activity : Some studies suggest potential antitumor effects, likely due to the ability of its derivatives to interfere with cellular processes involved in tumor growth.

- Anti-inflammatory Properties : Compounds derived from this compound have been noted for their anti-inflammatory effects, contributing to their potential therapeutic applications.

Case Studies and Experimental Data

A number of studies have explored the biological activity of this compound and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.